N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C35H36N4O3S3 and its molecular weight is 656.88. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Computational Studies
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, and similar compounds, have been investigated for their antimalarial and potential COVID-19 applications through computational calculations and molecular docking studies. These studies have shown that certain sulfonamides, sharing structural similarities with the compound , exhibit promising antimalarial activity with IC50 values of <30µM. Moreover, these compounds have shown significant binding energy against critical targets such as Plasmepsin-1 and Plasmepsin-2, essential for malaria, and the main protease and Spike Glycoprotein of SARS-CoV-2, indicating a broader spectrum of potential antiviral and antimalarial activity (Fahim & Ismael, 2021).
Synthesis and Biological Activity of Pyridine and Pyrimidine Derivatives
Research has focused on synthesizing pyridine and pyrimidine rings incorporating the benzothiazole moiety, demonstrating a methodological interest in diversifying the chemical structure and exploring biological activity. These synthesized compounds, including variations with a benzothiazole core, reveal the potential for developing new molecules with enhanced biological activities, hinting at applications in drug discovery and development (Mohamed, Abdulaziz, & Fadda, 2013).
Anticancer Activities
The exploration of tetrahydropyridine derivatives has shown significant progress in synthesizing new anticancer agents. Specifically, compounds maintaining the benzamide/benzene sulfonamide structure have demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7, Ishikawa, and MDA-MB-231. These studies highlight the potential anticancer properties of compounds related to this compound, providing a basis for further investigation into their efficacy as anticancer agents (Redda et al., 2011).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O3S3/c1-23-18-24(2)20-39(19-23)45(41,42)27-14-12-26(13-15-27)33(40)37-35-32(34-36-29-10-6-7-11-30(29)43-34)28-16-17-38(22-31(28)44-35)21-25-8-4-3-5-9-25/h3-15,23-24H,16-22H2,1-2H3,(H,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKNNTYVYWHZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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